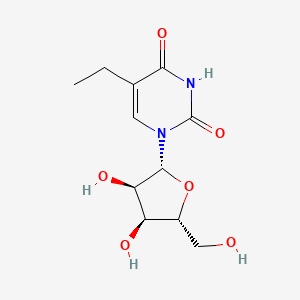

5-Ethyluridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVBVDVUTCPLIZ-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179799 | |

| Record name | Uridine, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25110-76-3 | |

| Record name | 5-Ethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethyluridine and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of 5-ethyluridine and its derivatives involves a variety of methods, often starting from uridine (B1682114) or its analogs. These approaches are crucial for producing these compounds for research in molecular biology and drug development.

This compound as a Building Block for Complex Nucleoside Derivatives

This compound serves as a key starting material for the creation of more complex nucleoside derivatives. Its structure allows for targeted modifications that can lead to compounds with enhanced biological stability or specific activities. For instance, it is a precursor in the synthesis of other modified nucleosides, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine, a compound with antiviral properties. researchgate.net The synthesis of these complex derivatives often involves multi-step chemical reactions that include protection, modification, and deprotection steps to achieve the desired final structure. ontosight.ai

The synthesis of various 5-substituted pyrimidine (B1678525) nucleosides, including those derived from this compound, has been a focus of research due to their potential as therapeutic agents. scispace.comfiu.edu For example, 5-fluoroalkylated pyrimidine nucleosides have been developed as potential imaging agents for gene therapy. scispace.com

Application of Solid-Phase Phosphoramidite (B1245037) Chemistry for Oligoribonucleotide Incorporation

The incorporation of this compound into oligonucleotides is efficiently achieved using solid-phase phosphoramidite chemistry. csic.esnih.govcore.ac.uk This automated method allows for the sequential addition of nucleotide units, including modified ones like this compound, to a growing chain on a solid support. csic.esatdbio.com

The process begins with the synthesis of a this compound phosphoramidite monomer. csic.esnih.gov This involves several steps, including the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the selective silylation of the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. csic.esresearchgate.net The resulting protected nucleoside is then converted into a phosphoramidite by reacting it with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. researchgate.net This phosphoramidite monomer can then be used in an automated DNA/RNA synthesizer. csic.esatdbio.com

The synthesis cycle involves four main steps:

Detritylation: Removal of the DMT group from the 5'-hydroxyl of the support-bound nucleoside. atdbio.com

Coupling: Reaction of the free 5'-hydroxyl group with the phosphoramidite monomer. atdbio.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles. atdbio.com

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. atdbio.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. atdbio.com

Regioselectivity and Yield Optimization in this compound Synthesis

A key challenge in the synthesis of this compound and its derivatives is controlling the regioselectivity of reactions, particularly the protection of the hydroxyl groups on the ribose sugar. csic.es The selective protection of the 2'-hydroxyl group over the 3'-hydroxyl group is crucial for the synthesis of the correct phosphoramidite monomer for oligonucleotide synthesis. csic.esresearchgate.net

Research has shown that the introduction of an ethyl group at the 5-position of uridine significantly improves the 2'-regioselectivity during the silylation step with tert-butyldimethylsilyl (TBDMS) chloride. csic.esresearchgate.net Using silver nitrate (B79036) as a catalyst, the 2'-O-TBDMS protected nucleoside can be obtained with excellent regioselectivity, exceeding 90%. csic.esresearchgate.net This is a notable improvement compared to the silylation of unprotected uridine, which often yields a mixture of 2'- and 3'-protected isomers. researchgate.net

One synthetic route to this compound starts with 5-iodouridine (B31010). csic.es The hydroxyl groups are first protected with p-toluoyl chloride. The resulting protected nucleoside is then reacted with vinyltributyltin in the presence of a palladium catalyst to form a 5-vinyluridine (B14088465) derivative. csic.es Subsequent catalytic hydrogenation of the vinyl group yields the desired this compound. csic.es This method provides a good yield of the final product. csic.es

Another common method for synthesizing this compound involves the direct alkylation of uridine with ethyl iodide in the presence of a strong base like sodium hydride. This reaction is typically performed under anhydrous conditions to prevent side reactions.

Synthesis of 5-Alkyl Substituted Pyrimidine Nucleosides

The synthesis of 5-alkyl substituted pyrimidine nucleosides, including this compound, is an area of significant interest. bohrium.comacs.org These compounds are often synthesized via the condensation of a silylated 5-alkyluracil base with a protected sugar derivative, such as 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride. tandfonline.com This is followed by deprotection to yield the final nucleoside. tandfonline.com

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have also been employed for the synthesis of 5-alkyl substituted pyrimidine nucleosides. scispace.com This method involves the reaction of a 5-iodo-2'-deoxyuridine derivative with an organozinc reagent. scispace.com For example, the reaction of a protected 5-iodouridine with ethylzinc (B8376479) iodide in the presence of a palladium catalyst can afford the this compound derivative. scispace.com

The following table summarizes the yields of some 5-alkyl substituted 2'-deoxyuridine (B118206) derivatives synthesized via Negishi coupling:

| Alkyl Group | Yield (%) |

| Ethyl | 23 |

| Propyl | 17 |

Data sourced from Chacko et al. scispace.com

Synthetic Routes for Modified Deoxyuridine Analogs

The synthesis of modified deoxyuridine analogs often starts from readily available nucleosides. ontosight.ai For example, 2,2'-anhydro-3'-deoxy-5-ethyluridine (B161640) is a derivative of uridine that contains an anhydro bond between the 2' and 3' positions of the ribose sugar and an ethyl group at the 5-position of the uracil (B121893) base. ontosight.ai The synthesis of such analogs typically involves a multi-step process that includes protection of reactive groups, introduction of the desired modifications, and subsequent deprotection. ontosight.ai

Another example is 3'-fluoro-2',3'-dideoxy-5-ethyluridine (B12790150), which is a uridine derivative with a fluorine atom at the 3' position, no hydroxyl groups at the 2' and 3' positions, and an ethyl group at the 5-position. ontosight.ai These modifications are introduced through a series of chemical reactions designed to alter the structure of the starting nucleoside. ontosight.ai

The synthesis of 5-(1-substituted ethyl)uracil derivatives has also been explored to create compounds that can generate 2'-deoxy-5-vinyluridine under basic conditions. rsc.org These syntheses can involve the reaction of 2'-deoxy-5-vinyluridine with arenethiols to produce 5-(1-arylthioethyl)-2'-deoxyuridines. rsc.org

Enzymatic and Microbiological Synthesis

Enzymatic and microbiological methods offer an alternative to chemical synthesis for the production of 5-ethyl-2'-deoxyuridine. researchgate.net These methods can be more specific and environmentally friendly than traditional chemical routes.

One such method involves the use of whole bacterial cells, such as Escherichia coli, as a biocatalyst. researchgate.net This process utilizes an enzymatic transdeoxyribosylation reaction. In this reaction, a deoxyribose group is transferred from a donor molecule, like 2'-deoxyguanosine (B1662781) (dGuo) or thymidine (B127349) (dThd), to 5-ethyluracil (B24673). researchgate.net

The process consists of two main coupled reactions:

Phosphorolysis: The donor nucleoside (dGuo or dThd) is phosphorolytically cleaved by a nucleoside phosphorylase to generate 2-deoxy-D-ribofuranose-1-α-phosphate (dRFP). researchgate.net

Condensation: The dRFP intermediate then reacts with 5-ethyluracil, catalyzed by the same or another phosphorylase, to form 5-ethyl-2'-deoxyuridine and release inorganic phosphate. researchgate.net

The yield of 5-ethyl-2'-deoxyuridine can be optimized by adjusting the reaction conditions, such as the molar ratio of the donor to the acceptor. researchgate.net

The following table shows the effect of the donor and its concentration on the yield of 5-ethyl-2'-deoxyuridine (EDU) using E. coli as a biocatalyst:

| dRF Donor | Molar Ratio of Donor to Acceptor | Yield of EDU (%) |

| dGuo | 1:1 | 23 |

| dGuo | 3:1 | 47 |

| dGuo | 5:1 | 59 |

| dThd | 1:1 | 34 |

| dThd | 3:1 | 55 |

| dThd | 5:1 | 65 |

Data sourced from a study on the microbiological synthesis of 5-ethyl-2'-deoxyuridine. researchgate.net

This enzymatic approach has also been used for the synthesis of other therapeutic nucleosides, highlighting its potential as a versatile and efficient synthetic method. researchgate.net

Biocatalytic Production of this compound and Therapeutic Nucleosides

Biocatalytic synthesis has emerged as a powerful alternative to traditional chemical methods for producing this compound and other therapeutic nucleosides. This approach often utilizes whole bacterial cells or purified enzymes to catalyze the formation of the N-glycosidic bond with high selectivity.

A key method is enzymatic transdeoxyribosylation, which involves the transfer of a 2'-deoxyribose (dRF) moiety from a donor nucleoside to a recipient heterocyclic base. For instance, 5-ethyl-2'-deoxyuridine (EDU), a derivative of this compound, has been successfully synthesized using whole bacterial cells of Escherichia coli as the biocatalyst. researchgate.net In this process, 2'-deoxyguanosine (dGuo) or thymidine (dThd) can serve as the donor of the deoxyribose group, which is transferred to 5-ethyluracil (Et-Ura). researchgate.net

Further refinement of this biocatalytic approach involves using immobilized enzymes. A 2'-deoxyribosyltransferase from Lactobacillus reuteri (SLrNDT4), when covalently attached to a solid support, creates a stable and reusable biocatalyst. researchgate.net This immobilized enzyme has been effectively used in the synthesis of various therapeutic nucleosides, including 5-ethyl-2'-deoxyuridine. researchgate.net The optimal conditions for the activity of this specific immobilized biocatalyst were found to be a temperature of 40°C and a pH of 6.5. researchgate.net

The following table summarizes the yield of 5-ethyl-2'-deoxyuridine (EDU) using E. coli cells as a biocatalyst with different donors and molar ratios.

Table 1: Biocatalytic Synthesis of 5-Ethyl-2'-deoxyuridine (EDU)

| dRF Donor | Donor Concentration (M) | Donor to Accepter Molar Ratio | Reaction Time (hrs) | EDU Yield in Mixture (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| dGuo | 0.15 (40.1 mg/ml) | 5:1 | 9 | 59 | 52 |

| dThd | 0.15 (36.3 mg/ml) | 5:1 | 8 | 65 | 61 |

Data sourced from a study on microbiological synthesis using E. coli as a biocatalyst. researchgate.net

Comparative Analysis of Enzymatic versus Chemical Synthesis Efficiency

When comparing enzymatic and chemical synthesis routes for this compound and its derivatives, several key differences in efficiency and outcome become apparent.

Chemical synthesis of 5-ethyl-2'-deoxyuridine is often described as difficult and laborious. researchgate.net A common chemical approach involves the glycosylation of a trimethylsilylated 5-ethyluracil with a derivative of 2-deoxy-D-ribose. researchgate.net A significant drawback of this method is the formation of a nearly 1:1 mixture of the α- and β-anomers of the resulting nucleoside, which then requires challenging separation steps to isolate the biologically active β-anomer. researchgate.net Other chemical methods include mercury-mediated condensation of a 5-ethyluracil mercury derivative with a glycosyl halide or the Vorbrüggen glycosylation using silylated 5-ethyluracil. While the latter offers better regioselectivity, the need for protection/deprotection steps and often harsh reaction conditions remain limitations. mdpi.com

Table 2: Comparison of Synthesis Methods for this compound Derivatives

| Feature | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Stereoselectivity | High (typically produces only the β-anomer) researchgate.netmdpi.com | Low (often produces α/β anomeric mixtures) researchgate.net |

| Reaction Conditions | Mild (aqueous buffer, moderate temp/pH) researchgate.netmdpi.com | Often requires harsh conditions (anhydrous, strong bases, high temp) |

| Purification | Simpler, as anomer separation is not required researchgate.net | Complex and laborious due to anomer separation researchgate.net |

| Process | Often a "one-pot" reaction mdpi.com | Multi-step, involving protection/deprotection ontosight.ai |

| Environmental Impact | Greener, less hazardous waste mdpi.com | Can involve organic solvents and heavy metal reagents |

Synthesis of Advanced this compound Analogs and Conjugates

Building upon the core this compound structure, researchers have developed synthetic routes to a variety of advanced analogs and conjugates, modifying the sugar moiety and attaching diverse functional groups to create compounds with specific properties.

Carboxamide Derivatives of 5'-Amino-2',5'-dideoxy-5-ethyluridine

A significant class of derivatives involves the formation of carboxamides at the 5'-position of the sugar ring. A series of carboxamide derivatives of 5'-amino-2',5'-dideoxy-5-ethyluridine have been synthesized and investigated as potent and selective inhibitors of Herpes Simplex Virus Thymidine Kinase (HSV-TK). nih.govresearchgate.net The general synthetic strategy involves preparing the key intermediate, 5'-amino-2',5'-dideoxy-5-ethyluridine, and then coupling it with various carboxylic acids to form the amide bond. nih.govresearchgate.net

Among the most potent compounds in this class are those derived from large, polycyclic carboxylic acids, such as those based on xanthene, thioxanthene, and dihydroanthracene scaffolds. nih.govresearchgate.net For example, xanthene-9-carboxylic acids can be synthesized through the lithiation and subsequent carboxylation of a substituted xanthene precursor. up.pt These carboxylic acids are then activated and reacted with the 5'-amino-5-ethyluridine derivative to yield the final carboxamide products. up.pt Quantitative structure-activity relationship (QSAR) studies have been performed on these series to understand the structural requirements for their inhibitory activity. mdpi.comresearchgate.net

Fluoro-Dideoxy-5-ethyluridine Derivatives and Related Analogs

The introduction of fluorine into the sugar moiety of nucleoside analogs is a common strategy to modulate biological activity. The synthesis of 3'-fluoro-2',3'-dideoxy-5-ethyluridine (FLEU) and related compounds demonstrates this approach. ontosight.ai These syntheses often start from 2'-deoxy-5-ethyluridine. capes.gov.br

One synthetic pathway involves converting 2'-deoxy-5-ethyluridine into a 2,3'-anhydronucleoside intermediate. capes.gov.br This is achieved by heating the starting material with diphenyl sulfite (B76179) and 1-methylimidazole (B24206) in N,N-dimethylacetamide, which can then be isolated as its 5'-O-(tert-butyldimethylsilyl) derivative in approximately 50% yield. capes.gov.br This anhydro intermediate serves as a precursor for introducing modifications at the 3'-position, including the fluoro group, to generate the desired fluoro-dideoxy derivative. ontosight.aicapes.gov.br The synthesis of such analogs requires careful control of stereochemistry to achieve the desired configuration at the fluorinated carbon. ontosight.ai

Development of Double-Headed Nucleoside Architectures Incorporating this compound Moieties

Double-headed nucleosides are complex molecules that feature two separate nucleobases attached to a single sugar scaffold. sdu.dk While specific examples incorporating a 5-ethyluracil base are not prominently detailed in the reviewed literature, the established synthetic strategies for creating these architectures are applicable. These methods offer a blueprint for how a this compound moiety could be integrated.

General synthetic approaches include:

Modification of the Sugar Ring: A common strategy involves starting with a nucleoside and chemically modifying the sugar to introduce a linker arm, to which a second nucleobase can be attached. For instance, an allyl group at the 2'-position of a uridine derivative can be oxidatively cleaved to create a hydroxylated intermediate, which can then be further functionalized and coupled to a second nucleobase. nih.gov

Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction is a highly efficient method for creating double-headed nucleosides. rsc.org A nucleoside can be functionalized with an azide (B81097) group (e.g., at the 5'- or 2'-position), while a second nucleobase is attached to a terminal alkyne. The CuAAC reaction then links the two components via a stable triazole ring. nih.govrsc.org

Cross-Coupling Reactions: Sonogashira cross-coupling reactions have been used to link a second nucleobase to the C5 position of a uridine derivative. This involves coupling a 5-ethynyluridine (B57126) derivative with an iodophenyl-functionalized nucleobase. nih.gov

These modular strategies could readily be adapted to use a this compound derivative as the starting scaffold, allowing for the synthesis of novel double-headed structures containing the 5-ethyluracil base.

Synthesis of 5-Alkoxymethyluracil Analogues

The synthesis of 5-alkoxymethyluracil analogues, which are structurally related to this compound, has been extensively studied. nih.gov These compounds can be prepared as both free bases and as nucleosides.

A common method for preparing 5-alkoxymethyluracil derivatives is through the nucleophilic substitution of 5-chloromethyluracil with various alcohols or alkoxides. nih.gov The resulting 5-alkoxymethyluracil bases can then be converted into their corresponding nucleosides (e.g., 2'-deoxyribonucleosides) via standard glycosylation procedures. nih.gov

Another synthetic route begins with 5-vinyl-2'-deoxyuridine. beilstein-journals.org The addition of hypohalous acids (HOX, where X is Br or Cl) across the vinyl double bond yields 5-(1-hydroxy-2-haloethyl) derivatives. beilstein-journals.org These intermediates can be further modified; for example, treatment of a 5-(1-hydroxy-2-iodoethyl) derivative with methanolic sulfuric acid affords the corresponding 5-(1-methoxy-2-iodoethyl) nucleoside. researchgate.net These varied synthetic approaches provide access to a wide library of 5-alkoxymethyl and related analogues for further study. nih.govbeilstein-journals.org

Preparation of Small Interfering RNA (siRNA) Duplexes Containing this compound Residues

The incorporation of modified nucleosides like this compound (eU) into small interfering RNA (siRNA) duplexes is a key strategy for evaluating their potential to enhance therapeutic properties such as stability and RNA interference (RNAi) activity. The primary method for creating these modified siRNA molecules is through solid-phase phosphoramidite chemistry, a well-established technique for the automated synthesis of oligonucleotides. researchgate.netcsic.es

The process begins with the synthesis of a this compound phosphoramidite monomer, which serves as the building block for incorporation into the RNA sequence. csic.es A critical step in preparing this monomer is the selective protection of the reactive groups on the this compound molecule. Specifically, the 2'-hydroxyl (2'-OH) group is protected with a tert-butyldimethylsilyl (TBDMS) group, a reaction that proceeds with high yield and regioselectivity. csic.esnih.gov The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group. Following protection, the molecule is converted into the desired 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, making it ready for use in an automated RNA synthesizer. csic.es

Once the phosphoramidite monomer is prepared, it can be incorporated at specific positions within a 21-mer siRNA sequence. csic.esresearchgate.net In a notable study, researchers synthesized a series of siRNAs designed to target the mRNA of Renilla luciferase. csic.es This allowed for a systematic evaluation of how this compound substitutions affect siRNA function. The guide strand, which is more sensitive to chemical modifications than the sense strand, was the primary focus for these substitutions. csic.esresearchgate.net

Single uridine (U) to this compound (eU) modifications were introduced at various positions to probe the functional regions of the siRNA guide strand. These included substitutions in the 5'-end (position 2), the seed region (position 7), and the 3'-end (positions 13 and 20). csic.esresearchgate.net Additionally, siRNAs with multiple eU substitutions were prepared, as well as siRNAs with modifications in the sense strand, to comprehensively understand the impact of the ethyl group on duplex stability and RNAi activity. csic.es

The table below details the specific sequences of the modified siRNA duplexes synthesized to target Renilla luciferase mRNA.

Table 1: Sequences of siRNA Duplexes Containing this compound (eU) The table is interactive. You can sort and filter the data.

Following solid-phase synthesis, the newly created RNA strands are cleaved from the support and deprotected. They are then purified using methods like High-Performance Liquid Chromatography (HPLC) to ensure high purity. researchgate.net The identity and integrity of each modified oligonucleotide are confirmed by analytical techniques, most commonly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which verifies that the molecular weight of the synthesized strand matches its calculated mass. researchgate.net

Table 2: Characterization of Synthesized Oligonucleotides via MALDI-TOF Mass Spectrometry The table is interactive. You can sort and filter the data.

Finally, the purified complementary sense and guide strands are annealed together to form the final, functional siRNA duplexes. These duplexes, containing this compound at defined positions, are then ready for use in biological experiments, such as dual-luciferase assays in cell lines like SH-SY5Y, to determine their gene-silencing efficacy. researchgate.netcsic.esnih.gov The results from these experiments show that the ethyl group is generally well-accepted by the RNAi machinery. csic.escore.ac.uk

Molecular and Structural Interactions of 5 Ethyluridine Within Biological Systems

Incorporation into RNA and its Biological Consequences

5-Ethyluridine (5-eU) is a modified nucleoside that can be metabolically incorporated into nascent RNA transcripts. This process allows for the study of RNA synthesis, stability, and function. Its structural similarity to the natural nucleoside, uridine (B1682114), enables its recognition and use by the cellular transcriptional machinery.

The incorporation of this compound, and its widely used alkyne-containing analog 5-ethynyluridine (B57126) (5-EU), into RNA is a multi-step process initiated by its uptake into the cell. lumiprobe.com Once inside, cellular kinases, through the promiscuity of the pyrimidine (B1678525) salvage pathway, phosphorylate the nucleoside to its triphosphate form, this compound-5'-O-triphosphate. lumiprobe.comresearchgate.net This activated form is then recognized as a substrate by cellular RNA polymerases (I, II, and III), which incorporate it into growing RNA chains in place of the natural uridine triphosphate (UTP) during transcription. lumiprobe.comresearchgate.netbiorxiv.org This metabolic labeling approach allows for the specific tagging and subsequent analysis of newly synthesized RNA. pnas.orgindexcopernicus.com The process is efficient enough that 5-ethynyluridine has been shown to be incorporated on average once every 35 uridine residues in total RNA. pnas.org

The introduction of a 5-ethyl group into the uracil (B121893) base has a discernible impact on the biophysical properties of the RNA molecule, particularly its stability. Research on small interfering RNA (siRNA) duplexes has shown that substitutions with this compound can enhance thermodynamic stability. csic.es This stabilization is attributed to favorable hydrophobic packing interactions from the ethyl group.

Studies measuring the melting temperature (T_m) of siRNA duplexes containing this compound have quantified this effect. The presence of 5-eU residues resulted in a modest but clear increase in T_m, ranging from +0.6 to +1.4°C compared to unmodified duplexes, with the degree of stabilization being dependent on the position of the substitution. csic.es Furthermore, oligonucleotides containing this compound have demonstrated increased stability against degradation by exonucleases in human serum, a property crucial for therapeutic applications. csic.es From a structural standpoint, computational studies suggest that the ethyl group is conformationally flexible and can adopt a nonlinear orientation to avoid potential steric hindrance within the confines of protein complexes like the RNA-induced silencing complex (RISC). csic.es

Table 1: Effect of this compound Substitution on siRNA Duplex Thermal Stability This interactive table summarizes the change in melting temperature (ΔT_m) of siRNA duplexes when a single uridine (U) is replaced with this compound (eU) at various positions in the sense (ss) or guide (as) strand. Data sourced from Terrazas & Kool (2009). csic.es

| Duplex ID | Strand Modified | Position of eU | T_m (°C) | ΔT_m (°C) vs. Unmodified |

|---|---|---|---|---|

| Unmodified | N/A | N/A | 67.8 | 0.0 |

| 12 | Sense (ss) | 11 | 68.4 | +0.6 |

| 13 | Sense (ss) | 15 | 68.8 | +1.0 |

| 14 | Sense (ss) | 20 | 69.2 | +1.4 |

| 15 | Guide (as) | 11 | 68.8 | +1.0 |

| 17 | Guide (as) | 1 | 68.5 | +0.7 |

| 18 | Guide (as) | 7 | 68.9 | +1.1 |

| 19 | Guide (as) | 16 | 68.7 | +0.9 |

The C5-ethyl group, while providing stability, also modulates how the RNA molecule interacts with proteins. The size of the ethyl group is intermediate between the natural methyl group found in thymidine (B127349) (in DNA) and larger synthetic modifications like the propynyl (B12738560) group. csic.es This size appears to be a good compromise, as it is generally well-tolerated by the cellular machinery that interacts with RNA. csic.es

In the context of RNA interference (RNAi), the RNAi machinery, including the RISC complex, accepts this compound-modified siRNAs. csic.es The ethyl group's ability to fold into a nonlinear conformation is thought to minimize steric clashes with RISC proteins, allowing the complex to function effectively. csic.es Techniques like RICK (RNA interactome using click chemistry), which utilize the related compound 5-ethynyluridine, successfully capture a broad range of RNA-binding proteins, demonstrating that the modified RNA maintains its ability to engage in protein interactions. oup.comresearchgate.net However, the effect can be context-dependent; for instance, a study on the protein TDP-43 found that complete substitution with 5-ethynyluridine only subtly altered its RNA binding affinity. biorxiv.org

The incorporation of this compound into RNA can influence gene expression at multiple levels. In the field of RNAi, siRNAs containing this compound are effective at gene silencing, with activities comparable to or even slightly better than their unmodified counterparts. csic.es This indicates that the modification does not impede the fundamental process of RISC-mediated mRNA cleavage. csic.es However, the position of the modification can matter, as placing this compound in the 3' overhangs of an siRNA has been observed to cause a slight reduction in silencing activity. csic.es

Beyond RNAi, studies using the analog 5-ethynyluridine (5-EU) to label nascent transcripts have revealed significant impacts on gene regulation. Treatment of cells with 5-EU led to widespread changes in the gene expression profile and caused marked alterations in alternative splicing, with a general trend towards decreased splicing diversity. biorxiv.org This suggests that the presence of this modified uridine can perturb normal RNA processing. Furthermore, metabolic labeling with this compound is a key technique used to measure dynamic aspects of gene regulation, such as determining mRNA half-lives and quantifying the production of nascent transcripts in response to various stimuli. nih.govnih.govnih.gov

Table 2: RNAi Activity of siRNAs Containing this compound This table presents the relative gene silencing efficiency of siRNAs modified with this compound at different positions, targeting luciferase expression. Activity is compared to an unmodified siRNA. Data extracted from Terrazas & Kool (2009). csic.es

| Duplex ID | Position of eU Substitution | Relative RNAi Activity |

|---|---|---|

| Unmodified | None | Comparable to control |

| 12 | Sense Strand, Position 11 | Comparable to unmodified |

| 13 | Sense Strand, Position 15 | Comparable to unmodified |

| 14 | Sense Strand, Position 20 (3' overhang) | Slight decrease vs. unmodified |

| 15 | Guide Strand, Position 11 | Slightly better than unmodified |

| 16 | Guide Strand, Position 15 (3' overhang) | Slight decrease vs. unmodified |

Modulation of RNA Interaction Properties by the C5-Ethyl Group

Interactions with RNA-Modifying Enzymes and RNA Processing Pathways

The epitranscriptome, which comprises all biochemical modifications of RNA, plays a critical role in regulating gene expression. The presence of a synthetic modification like this compound can potentially influence the enzymes that install and remove natural RNA modifications.

N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic mRNA, dynamically regulated by "writer" enzymes (methyltransferases like METTL3/METTL14) and "eraser" enzymes (demethylases like FTO and ALKBH5). alidabio.comnih.govfrontiersin.org Research has utilized this compound (referred to as EU) labeling to probe the functional relationship between m6A-modifying enzymes and transcriptional output.

A key study investigated how the depletion of the m6A writer METTL14 or the eraser ALKBH5 affected the production of interferon β (IFNB1) mRNA in response to double-stranded DNA (dsDNA), a trigger of the innate immune response. nih.gov By pulse-labeling cells with this compound, researchers could isolate and quantify only the newly synthesized (nascent) IFNB1 transcripts. The results showed that depleting the METTL14 writer protein led to an increase in nascent IFNB1 mRNA levels. nih.gov Conversely, depleting the ALKBH5 eraser protein resulted in a decrease in nascent IFNB1 mRNA. nih.gov These findings demonstrate that the m6A machinery has a profound impact on the production rate of specific transcripts and that this compound labeling is a compatible and effective tool for studying these regulatory dynamics. nih.gov The study suggests that the m6A status of a transcript can influence its biogenesis at the level of transcription, a process that can be uncoupled from mRNA decay. nih.gov

Table 3: Impact of m6A Enzyme Depletion on Nascent IFNB1 mRNA Production This table summarizes the effect of depleting the m6A writer (METTL14) and eraser (ALKBH5) on the levels of newly synthesized (nascent) *IFNB1 mRNA, as measured by this compound (EU) labeling. Data based on findings from Rubio et al. (2018). nih.gov*

| Condition | Enzyme Targeted | Role of Enzyme | Effect on Nascent IFNB1 mRNA Levels |

|---|---|---|---|

| siRNA Depletion | METTL14 | m6A Writer | Increased |

| siRNA Depletion | ALKBH5 | m6A Eraser | Decreased |

Perturbation of Nuclear RNA Metabolism by this compound Analogs

The introduction of uridine analogs into cellular systems can significantly impact the intricate processes of nuclear RNA metabolism. The well-studied analog 5-ethynyluridine (5EU), which is structurally similar to this compound, serves as a key example of this perturbation. When used to label newly transcribed RNAs, 5EU has been shown to induce the accumulation of nuclear RNAs, including both polyadenylated and GU-rich nuclear RNAs. biorxiv.orgnih.gov This accumulation suggests that the incorporation of such analogs may impede the efficiency of RNA splicing and the subsequent processing and export of RNA from the nucleus. biorxiv.orgnih.gov

The use of this compound (EU) itself as a metabolic label for nascent RNA has been a critical tool in studying RNA biogenesis and decay. nih.govmolbiolcell.org For instance, it has been employed to capture newly transcribed RNAs to explore the effects of specific protein depletions on nascent RNA populations, including circular RNAs. tandfonline.com However, the application of these analogs is not without complexity. In some organisms, the uridine analog 5-ethynyluridine can be converted by ribonucleotide reductases into a deoxyribonucleotide form, leading to its incorporation into DNA, which complicates its use as an exclusive RNA label. biorxiv.org These findings underscore the significant, and sometimes unexpected, consequences of introducing uridine analogs into studies of RNA biology, highlighting their ability to actively perturb the metabolic pathways they are often used to observe. nih.gov

Regulatory Role in Innate Immune Responses, such as Interferon Beta Production

This compound, primarily through its use as a metabolic label (EU), has been instrumental in elucidating the regulatory mechanisms governing innate immune responses, particularly the production of interferon-beta (IFN-β). The innate immune system relies on the detection of pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, to initiate a defensive cascade, including the production of interferons. plos.orggoogle.com

Research has shown that the cellular machinery responsible for N6-adenosine methylation (m6A) of mRNA plays a critical role in controlling the IFN-β response to DNA viruses like human cytomegalovirus (HCMV). nih.gov Specifically, the m6A demethylase ALKBH5 has been identified as a key regulator. nih.govnih.gov Depletion of ALKBH5 results in a decrease in the production of nascent IFN-β mRNA upon viral infection or dsDNA stimulation. nih.govnih.gov The use of this compound (EU) labeling was crucial in this discovery, as it allowed for the quantification of newly synthesized IFN-β mRNA. nih.govnih.gov Experiments revealed that cells expressing a mutant form of ALKBH5 produced lower levels of EU-labeled IFN-β mRNA during infection with herpes simplex virus-1 (HSV-1), demonstrating a direct link between the enzymatic activity of ALKBH5 and the biogenesis of IFN-β mRNA. nih.gov These studies establish that the host's m6A modification machinery is a pivotal controller of IFN-β production, a finding made possible by tracking nascent RNA synthesis with EU. nih.gov

Enzyme-Specific Interactions and Inhibition Profiles

Analogs of this compound have been investigated for their ability to interact with and inhibit specific enzymes, particularly those involved in nucleotide metabolism and viral replication. One notable target is uridine phosphorylase, an enzyme crucial for nucleotide salvage pathways. The analog 2,2'-anhydro-3'-deoxy-5-ethyluridine (B161640) has demonstrated potent inhibition of uridine phosphorylase isolated from rat intestinal mucosa. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) | Substrate Km |

| 2,2'-Anhydro-3'-deoxy-5-ethyluridine | Uridine Phosphorylase | 3.4 µM | 22 µM (for Uridine) |

| Data from inhibition studies of rat intestinal mucosa uridine phosphorylase. nih.gov |

This analog acts as a competitive inhibitor with a Ki value of 3.4 µM, which is significantly lower than the Km value for the natural substrate, uridine, indicating a strong binding affinity to the enzyme. nih.gov

Furthermore, derivatives of this compound have shown activity against viral enzymes. Quantitative structure-activity relationship (QSAR) studies have been performed on a series of this compound derivatives for their inhibitory action against thymidine kinase (TK) from herpes simplex viruses (HSV-1 and HSV-2). mdpi.com These studies aim to correlate the chemical structure of the derivatives with their anti-herpetic activity, suggesting that this compound can serve as a scaffold for developing specific viral enzyme inhibitors. mdpi.com Other analogs, such as 3'-Azido-2',3'-dideoxy-5-ethyluridine, are designed to act as chain terminators during viral DNA synthesis, thereby inhibiting viral replication enzymes like reverse transcriptase or DNA polymerase. ontosight.ai

Uridine Phosphorylase (UPase) Inhibition

This compound and its derivatives are recognized as significant inhibitors of Uridine Phosphorylase (UPase), a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. nih.govgoogle.comcuni.cz The inhibition of UPase is a critical mechanism of action, as this enzyme's activity can reduce the efficacy of certain chemotherapeutic nucleoside analogs. cuni.cz

Research has established that this compound derivatives act as competitive inhibitors of UPase. nih.govbibliotekanauki.pl This mode of inhibition signifies that the molecule directly competes with the natural substrate, uridine, for binding to the enzyme's active site. The potency of this inhibition is quantified by the inhibition constant (Ki), with lower values indicating stronger binding and more effective inhibition.

Studies on various forms of this compound have yielded specific Ki values. For instance, 2,2'-anhydro-5-ethyluridine has demonstrated potent competitive inhibition of UPase from different sources. It was found to be a powerful inhibitor of UPase from Hymenolepis diminuta with a Ki value of 0.07 µM. nih.govbibliotekanauki.pl Another derivative, 2,3'-anhydro-5-ethyluridine, showed more moderate inhibitory activity with a Ki of 14 µM against the same enzyme. nih.govbibliotekanauki.pl The parent compound's derivative, 2,2'-anhydro-5-ethyluridine, was also identified as a potent inhibitor of intestinal uridine phosphorylase, with an apparent Ki of 25 nM. acs.org

Table 1: Inhibition Constants (Ki) of this compound Derivatives against Uridine Phosphorylase

| Compound | Enzyme Source | Ki Value | Inhibition Type |

| 2,2'-Anhydro-5-ethyluridine | Hymenolepis diminuta | 0.07 µM | Competitive |

| 2,3'-Anhydro-5-ethyluridine | Hymenolepis diminuta | 14 µM | Competitive |

| 2,2'-Anhydro-5-ethyluridine | Intestinal UPase | 25 nM | Competitive |

The binding affinity of this compound and its analogs to UPase is governed by specific structural features. The ethyl group at the C5 position of the uracil base plays a crucial role. Structure-activity relationship studies suggest that the active site of UPase contains a hydrophobic pocket adjacent to the 5-position of the pyrimidine ring. researchgate.netresearchgate.net The ethyl group can favorably occupy this pocket, enhancing the binding affinity compared to the unsubstituted uridine.

Furthermore, the conformation of the sugar moiety is critical. Anhydro-derivatives, such as 2,2'-anhydro-5-ethyluridine, have a rigid sugar conformation due to the additional covalent bond between the base and the sugar. bibliotekanauki.pl This fixed conformation can lock the molecule into a shape that is highly complementary to the enzyme's active site, leading to very potent inhibition. acs.org The differences in inhibitory potency between 2,2'- and 2,3'-anhydro derivatives highlight the precise geometric requirements of the active site. bibliotekanauki.pl Structural studies of UP in complex with various inhibitors show that the inhibitor's sugar-like moiety mimics the ribose ring of the natural substrate, while the 5-position substituent interacts with a distinct pocket in the active site. nih.govresearchgate.net

Competitive Inhibition Kinetics and Determination of Inhibition Constants (Ki values)

Thymidine Kinase (TK) Inhibition

This compound and its derivatives also interact significantly with Thymidine Kinase (TK), an enzyme that phosphorylates thymidine to its monophosphate form. This interaction is particularly important in the context of antiviral research, as viral TKs often have different substrate specificities compared to their human counterparts.

A key feature of this compound derivatives is their selective and potent inhibition of viral thymidine kinases, especially from Herpes Simplex Virus (HSV-1 and HSV-2). nih.govresearchgate.net This selectivity is the cornerstone of their potential as antiviral agents. For example, a rhenium complex of a 5'-carboxamide 5-ethyl-2'-deoxyuridine derivative was found to be a selective competitive inhibitor of HSV-1 TK with a Ki value of 4.56 µM. researchgate.net

Numerous studies have synthesized and evaluated series of this compound analogs, demonstrating potent inhibition of HSV-TK. nih.govresearchgate.net Carboxamide derivatives of 5'-amino-2',5'-dideoxy-5-ethyluridine have been shown to be extremely potent inhibitors of HSV-1 TK. uah.es This selective inhibition allows for targeting virus-infected cells, where the viral TK can activate the compound, while leaving uninfected host cells largely unaffected.

In contrast to their potent activity against viral TKs, many this compound derivatives show significantly less or no inhibition against human cytosolic thymidine kinase (hTK1). researchgate.netresearchgate.net For instance, the rhenium complex of 5'-carboxamide 5-ethyl-2'-deoxyuridine, which selectively inhibits HSV-1 TK, did not show inhibition of hTK1. researchgate.net This differential activity is crucial for a favorable therapeutic index, minimizing effects on host cell DNA synthesis. Human TK1 is a key enzyme in the salvage pathway for dTTP synthesis and its expression is tightly regulated during the cell cycle. nih.gov The structural differences between the active sites of viral TK and hTK1 are substantial enough that the binding of this compound derivatives is much less favorable in the human enzyme. researchgate.netresearchgate.net

Table 2: Comparative Inhibition of Viral vs. Human Thymidine Kinase

| Compound Derivative | Target Enzyme | Activity/Inhibition | Selectivity |

| Rhenium complex of 5'-carboxamide 5-ethyl-2'-deoxyuridine | HSV-1 TK | Competitive Inhibitor (Ki = 4.56 µM) | Selective for HSV-1 TK |

| Rhenium complex of 5'-carboxamide 5-ethyl-2'-deoxyuridine | hTK1 | No inhibition observed | |

| Carboxamide derivatives of 5'-amino-2',5'-dideoxy-5-ethyluridine | HSV-1 TK | Potent inhibitors | Selective for viral enzyme |

Quantitative Structure-Activity Relationship (QSAR) models have been developed to understand and predict the inhibitory activity of this compound derivatives against HSV-TK. nih.govnih.govmdpi.com These computational models analyze the relationship between the chemical structure of a series of compounds and their biological activity.

For a series including this compound derivatives, QSAR studies have successfully constructed statistically significant models to predict pIC50 values (the negative logarithm of the half-maximal inhibitory concentration) against both HSV-1 and HSV-2 TK. nih.govnih.govcore.ac.uk These models use various molecular descriptors to identify which structural fragments enhance or diminish the inhibitory activity. nih.govnih.gov The results from QSAR analyses provide a rational basis for the molecular design of new, even more potent and selective inhibitors of viral thymidine kinase, opening new avenues for the development of effective antiviral therapies. nih.gov

Comparative Analysis of Inhibition against Human Cytosolic Thymidine Kinase (hTK1)

Interactions with Other Enzymes Involved in Nucleotide Metabolism (e.g., IMP-Dehydrogenase)

This compound and its derivatives are recognized by various enzymes involved in nucleotide metabolism, acting as either substrates or inhibitors. While much focus has been on their interaction with thymidine kinase and thymidylate synthase, their engagement with other metabolic enzymes is crucial for understanding their complete biological profile.

A significant body of research has focused on the interaction with uridine phosphorylase (UPase) , a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. researchgate.net Analogs of this compound have been identified as potent inhibitors of this enzyme. A particularly strong competitive inhibitor is 2,2'-anhydro-5-ethyluridine . researchgate.netbibliotekanauki.pl Studies on UPase from both mammalian sources and parasites like Hymenolepis diminuta have demonstrated the potent inhibitory action of this compound, with reported Ki values as low as 0.07 µM. bibliotekanauki.pl The rigid structure of the anhydro-linkage is critical for this high-affinity binding, a topic further explored in the conformational analysis sections. In contrast, the related analog 2,3'-anhydro-5-ethyluridine is a significantly weaker inhibitor, with a Ki value of approximately 14 µM, underscoring the high stereochemical and conformational specificity of the enzyme's active site. bibliotekanauki.pl

Another enzyme shown to interact with this compound derivatives is thymine-DNA glycosylase (TDG) , which is involved in the base excision repair pathway. Research has shown that TDG is capable of recognizing and cleaving this compound (5eU) when it is incorporated into a DNA strand, although the efficiency is lower compared to its action on the methylated counterpart, 5-methyluridine (B1664183).

While IMP-dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides and a target for various nucleoside analogs, direct inhibitory studies involving this compound are not extensively documented in the reviewed literature. nih.govicm.edu.pl The primary inhibitors of IMPDH are typically analogs of inosine (B1671953) 5'-monophosphate (IMP) or the cofactor NAD+, such as mycophenolic acid, ribavirin, and tiazofurin. nih.govptbioch.edu.pl

Table 1: Inhibition of Uridine Phosphorylase by this compound Analogs

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Type of Inhibition | Reference |

|---|---|---|---|---|

| 2,2'-Anhydro-5-ethyluridine | Hymenolepis diminuta | 0.07 µM | Competitive | bibliotekanauki.pl |

| 2,3'-Anhydro-5-ethyluridine | Hymenolepis diminuta | 14.10 µM | Competitive | bibliotekanauki.pl |

| 2,2'-Anhydro-5-ethyluridine | - | ~3.4 µM | Competitive |

Conformational Analysis and Stereochemistry of this compound and its Analogs

The three-dimensional structure of this compound and its analogs, defined by the conformation of the sugar ring, the orientation of the base relative to the sugar, and intramolecular interactions, is a critical determinant of their biological activity.

Sugar Pucker Conformations (e.g., C2'-endo, C3'-endo, C4'-exo)

The specific conformation adopted by this compound analogs can be influenced by other substitutions on the sugar or base and correlates with biological function. For example, a conformational analysis of C5-substituted 2'-deoxyuridines, including 5-ethyl-2'-deoxyuridine, showed an equilibrium between the C2'-endo and C3'-endo puckering domains. nih.gov

In specific analogs, a strong preference for a particular pucker is observed:

3'-azido-2',3'-dideoxy-5-ethyluridine , an active anti-HIV agent, was found to predominantly adopt a C3'-exo sugar ring conformation in solid-state analyses. This conformation was correlated with the compound's antiviral activity, distinguishing it from inactive analogs that favored a C3'-endo pucker.

X-ray crystallographic studies of 4′-C-azidomethyl-2′‐O‐ethyl-uridine revealed a preference for the C2′‐endo (South) conformation.

Computational studies of the related 4′‐C‐aminomethyl‐2′‐O‐ethyl-uridine suggested a C4′‐exo conformation, which was stabilized by specific non-covalent interactions within the molecule.

Table 2: Preferred Sugar Pucker Conformations in this compound Analogs

| Compound | Preferred Conformation | Method | Reference |

|---|---|---|---|

| 3'-Azido-2',3'-dideoxy-5-ethyluridine | C3'-exo | Solid-State Analysis | |

| 4′-C-Azidomethyl-2′‐O‐ethyl-uridine | C2'-endo (South) | X-ray Crystallography | |

| 4′‐C‐Aminomethyl‐2′‐O‐ethyl-uridine | C4'-exo | Computational Study | |

| 5-Ethyl-2'-deoxyuridine | Equilibrium between C2'-endo and C3'-endo | NMR Spectroscopy | nih.gov |

Glycosidic Bond Angles (χ) and their Influence on Molecular Recognition

The rotation around the N-glycosidic bond, which connects the N1 of the pyrimidine base to the C1' of the sugar, is described by the torsion angle χ (chi), defined by the atoms O4'-C1'-N1-C2. This angle determines the orientation of the base relative to the sugar, typically classified as anti or syn. This orientation is fundamental for molecular recognition by enzymes and for the formation of stable nucleic acid duplexes.

Studies on the inhibition of uridine phosphorylase by anhydro-5-ethyluridine analogs have powerfully illustrated the importance of the glycosidic angle. The potent inhibitor 2,2'-anhydro-5-ethyluridine has a conformationally restricted glycosidic bond with a χ angle of approximately 109°. In contrast, the much weaker inhibitors 2,3'- and 2,5'-anhydro-2'-deoxy-5-ethyluridine have predicted χ angles of 78° and 71°, respectively. This suggests that the enzyme's active site preferentially binds substrates and inhibitors with a specific, high-anti conformation, and deviations greater than 30° from the optimal angle of ~109° lead to a dramatic loss of binding affinity and inhibitory potency.

Analysis of Intramolecular Non-Covalent Interactions and Conformational Stability

The conformational stability of this compound is influenced by a network of subtle, non-covalent interactions within the molecule. The ethyl group at the C5 position, while seemingly a simple modification, plays a key role. It can enhance the thermal stability of siRNA duplexes containing this compound through favorable hydrophobic packing interactions.

Computational studies suggest that the ethyl group itself possesses conformational flexibility. To avoid steric clashes, such as with the RISC protein complex in RNA interference, the ethyl group can fold into a nonlinear conformation where the terminal methyl group is oriented perpendicular to the plane of the uracil base.

Furthermore, in certain analogs, specific intramolecular interactions are crucial for stabilizing a particular conformation. For instance, the C4'-exo pucker observed in 4′-C‐aminomethyl‐2′‐O‐ethyl-uridine is believed to be stabilized by non-covalent interactions between the positively charged aminomethyl group at the 4' position and the hydroxyl groups at the 2' and 3' positions of the ribose sugar.

Diastereomer Formation in this compound Cyclonucleosides

Cyclonucleosides are derivatives in which an additional covalent bond is formed between the sugar moiety and the base, resulting in a conformationally constrained structure. An important class of these compounds involves the formation of a bond between a ribose carbon (e.g., C5') and a base carbon (e.g., C6).

The formation of such a C6,5'-cyclonucleoside from a uridine derivative via an intramolecular Michael addition creates a new chiral center at the C6 position of the uracil ring. acs.org Consequently, the formation of two diastereomers, (R) and (S) at C6, is expected. acs.orgresearchgate.net While studies on halogenated uridine and thymidine have reported the observation of both diastereomers, research on other uridine derivatives has sometimes resulted in the isolation of only a single, stereospecifically formed diastereomer. acs.orgacs.orgjst.go.jp This stereospecificity can be driven by the pre-existing conformation of the sugar ring, which favors the approach of the 5'-substituent to one face (si or re) of the uracil C5-C6 double bond over the other. acs.org

While the synthesis of specific 6,5'-cyclo-5-ethyluridine diastereomers is not extensively detailed, the established principles of cyclization in uridine derivatives indicate that such compounds would exist as (6R) and (6S) diastereomers, each with a unique and highly rigid three-dimensional structure. acs.orgnih.gov

Advanced Research Methodologies and Techniques Utilizing 5 Ethyluridine

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties. In the context of 5-Ethyluridine, QSAR studies have been instrumental in understanding how structural modifications to the 5-EU molecule can influence its biological effects, particularly its antiviral activity.

Development of Predictive Models for Biological Activity of this compound Derivatives

Researchers have successfully developed statistically significant QSAR models to predict the inhibitory activity of this compound derivatives against viral enzymes like herpes simplex virus thymidine (B127349) kinase (HSV-TK). researchgate.netnih.gov These models are built using software such as GUSAR 2019, which analyzes the relationship between the chemical structure and biological activity. researchgate.netnih.gov For instance, a study focusing on a series of this compound, N2-guanine, and 6-oxopurine derivatives with anti-herpetic activity resulted in the construction of 12 consensus models for predicting pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). researchgate.netnih.govnih.gov These models demonstrated high accuracy in predicting the activity for both the training and test sets of compounds. nih.govnih.gov

The development of these predictive models is a multi-step process. researchgate.net It involves creating training sets of compounds with known activities and then using various descriptor calculation algorithms to build and validate the QSAR models. nih.govresearchgate.net The robustness of these models allows for the reliable prediction of the biological activity of new, untested derivatives.

Identification and Utilization of Molecular Descriptors (e.g., MNA, QNA)

The predictive power of QSAR models relies on the use of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For this compound derivatives, key descriptors include Multilevel Neighborhoods of Atoms (MNA) and Quantitative Neighborhoods of Atoms (QNA). researchgate.netnih.gov These 2D descriptors are based on the structural formula of the compounds. nih.gov

In addition to MNA and QNA descriptors, whole-molecule descriptors such as topological length, topological volume, and lipophilicity are also employed. researchgate.netdntb.gov.ua The GUSAR software utilizes these descriptors in a self-consistent regression analysis to build the predictive models. researchgate.net The combination of these different types of descriptors allows for a comprehensive characterization of the molecule and contributes to the high accuracy of the resulting QSAR models. dntb.gov.uaresearchgate.net For example, the anti-HSV activity of this compound has been correlated with descriptors like molecular polarizability and hydrophobic surface area.

Table 1: Molecular Descriptors Used in QSAR Studies of this compound Derivatives

| Descriptor Type | Examples | Application |

| Atomic Descriptors | Multilevel Neighborhoods of Atoms (MNA), Quantitative Neighborhoods of Atoms (QNA) | Used to describe the local atomic environment within the molecule. researchgate.netnih.gov |

| Whole-Molecule Descriptors | Topological length, topological volume, lipophilicity, molecular weight | Characterize the overall properties of the molecule. researchgate.netdntb.gov.uaacs.org |

| Physicochemical Properties | Molecular polarizability, hydrophobic surface area | Correlate structural features with biological activity, such as anti-HSV activity. |

Application of QSAR Models in Virtual Screening for Novel Bioactive Compounds

A significant application of the developed QSAR models is in virtual screening, a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. By applying the predictive QSAR models for this compound derivatives, researchers can screen extensive databases like the ChEMBL database for new potential inhibitors of viral enzymes. researchgate.netnih.gov

This approach has proven to be effective. For example, the virtual screening of the ChEMBL database using QSAR models based on this compound derivatives led to the identification of 42 new potential inhibitors of HSV-1 and HSV-2 thymidine kinase. researchgate.netnih.govnih.gov These newly identified compounds are considered promising candidates for further experimental investigation and development of novel antiviral agents. nih.govnih.gov This highlights the power of QSAR in accelerating the discovery of new bioactive compounds by prioritizing molecules for synthesis and biological testing. dntb.gov.uaresearchgate.net

Applications in RNA Interactomics

This compound and its analog 5-ethynyluridine (B57126) (5-EU) are pivotal in the field of RNA interactomics, which studies the interactions between RNA molecules and other molecules, particularly RNA-binding proteins (RBPs). These techniques allow for the global analysis of RNA-protein and RNA-RNA interactions within a cell.

RNA Interactome using Click Chemistry (RICK) for Mapping RBP-RNA and RNA-RNA Interactions

The RICK (RNA Interactome using Click Chemistry) technique utilizes the metabolic labeling of newly synthesized RNA with 5-ethynyluridine (5-EU). oup.comsemanticscholar.orgnih.gov Once incorporated into RNA, the ethynyl (B1212043) group of 5-EU can be "clicked" to a biotin (B1667282) molecule via a copper(I)-catalyzed azide-alkyne cycloaddition reaction. oup.comsemanticscholar.org This biotin tag allows for the specific purification of the newly synthesized RNA and any associated proteins using streptavidin beads. oup.comsemanticscholar.orgnih.gov

RICK has been instrumental in capturing a wide range of RNA-protein interactions, including those involving nascent RNAs and non-polyadenylated RNAs, which are often overlooked by traditional methods that rely on oligo(dT) capture of polyadenylated mRNAs. oup.comnih.govresearchgate.net This method has led to the identification of novel RBPs, including mitotic regulators, and has revealed connections between metabolic enzymes and nascent RNAs. nih.govresearchgate.net By comparing RICK data with that from oligo(dT) capture, researchers have been able to identify proteins with preferential affinity for non-polyadenylated RNAs. nih.gov

Metabolic Labeling with this compound (EU) for Studying Nascent RNA

Metabolic labeling with this compound (or 5-ethynyluridine) is a powerful method for studying the dynamics of RNA synthesis and degradation. nih.govnih.gov By introducing 5-EU to cells for a defined period (a "pulse"), researchers can specifically label newly transcribed, or nascent, RNA. nih.govplos.org This labeled RNA can then be isolated and analyzed to provide a snapshot of the transcriptome at a specific moment.

This technique, sometimes referred to as Neu-seq (nascent 5-EU-labeled RNA sequencing), can reveal low-abundance and unstable RNA species, as well as RNA processing intermediates. nih.gov Furthermore, by following the pulse with a "chase" of unlabeled uridine (B1682114), the stability and decay rates of the labeled RNA can be determined without the use of transcriptional inhibitors, which can have confounding effects on cellular processes. nih.gov Studies using this approach have provided insights into the dynamics of the plant transcriptome and have been used to identify novel regulators of neuronal processes in Drosophila. nih.govplos.org

However, it is important to note that some studies have shown that in certain organisms, like the sea anemone Nematostella vectensis, 5-EU can be converted to its deoxyribonucleotide form and incorporated into DNA, which could complicate the interpretation of results. biorxiv.org

Biotinylation and Affinity Purification Techniques for Labeled RNA-Protein Complexes

A powerful application of this compound (or more precisely, its analog 5-ethynyluridine, 5-EU) is in the labeling and subsequent purification of RNA-protein complexes. This methodology is pivotal for identifying the proteins that interact with newly synthesized RNA, offering a snapshot of the dynamic RNA interactome.

The process begins with the metabolic labeling of nascent RNA by introducing 5-ethynyluridine (5-EU) to cells in culture. thermofisher.comjenabioscience.com As a uridine analog, 5-EU is readily incorporated into RNA transcripts by cellular machinery. thermofisher.comjenabioscience.com The key feature of 5-EU is its terminal alkyne group, which serves as a chemical handle for subsequent modifications. thermofisher.comthermofisher.com

Following RNA isolation, the ethynyl group on the incorporated 5-EU can be specifically and efficiently conjugated to a molecule containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". thermofisher.comresearchgate.net For affinity purification, a biotin-azide conjugate is used, which covalently attaches biotin to the newly synthesized RNA. thermofisher.comsahoury.comfishersci.ca

Once the nascent RNA is biotinylated, it can be selectively captured from the total RNA pool using streptavidin-coated magnetic beads. thermofisher.comsahoury.comfishersci.ca The high affinity between biotin and streptavidin ensures efficient and specific isolation of the labeled RNA, along with any associated proteins that were cross-linked to the RNA prior to purification. researchgate.netspringernature.com These cross-linked RNA-protein complexes can then be eluted and the associated proteins identified by techniques such as mass spectrometry. researchgate.netnih.gov

This approach, often commercialized in kits like the Click-iT™ Nascent RNA Capture Kit, allows for the study of the RNA interactome in a time-resolved manner. thermofisher.comsahoury.comfishersci.ca By varying the duration of the 5-EU pulse, researchers can investigate changes in RNA-protein interactions in response to different stimuli or during specific cellular processes. biorxiv.orgresearchgate.net This technique has been instrumental in methods like "capture of the newly transcribed RNA Interactome using cliCK chemistry" (RICK), which aims to systematically identify proteins bound to a wide array of RNAs, including those that are not polyadenylated. nih.govoup.comresearchgate.netresearchgate.net

Interactive Table: Key Reagents in Biotinylation and Affinity Purification of 5-EU Labeled RNA

| Reagent | Function | Relevant Techniques |

| 5-Ethynyluridine (5-EU) | Uridine analog with an alkyne group, incorporated into nascent RNA. thermofisher.comjenabioscience.com | RICK, CARIC, EU-seq |

| Biotin Azide | Contains an azide group for click chemistry reaction with 5-EU and a biotin moiety for affinity capture. thermofisher.comsahoury.com | RICK, CARIC, EU-seq |

| Copper(I) Catalyst | Catalyzes the cycloaddition reaction between the alkyne on 5-EU and the azide on biotin. thermofisher.comresearchgate.net | Click Chemistry |

| Streptavidin Beads | Solid support with high affinity for biotin, used to purify biotinylated RNA-protein complexes. sahoury.comfishersci.caspringernature.com | Affinity Purification |

| 4-Thiouridine (4SU) | A photosensitive uridine analog used in conjunction with 5-EU in some methods to enhance UV-induced RNA-protein crosslinking. researchgate.netnih.gov | CARIC |

Spectroscopic and Computational Analysis

The study of this compound and its derivatives is greatly enhanced by a suite of spectroscopic and computational techniques. These methods provide detailed information about the compound's structure, conformation, and interactions at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR studies have been employed to elucidate their solution conformation. nih.gov These studies can reveal information about the glycosidic torsion angle (χ), which describes the orientation of the nucleobase relative to the ribose sugar. nih.gov For instance, NMR data, including homonuclear Overhauser enhancements, have been used to corroborate conformational predictions from molecular modeling. nih.gov The conformation of nucleoside analogs is crucial as it can influence their interaction with enzymes. nih.gov

Molecular Modeling and Molecular Dynamics Simulations for Elucidating Interaction Mechanisms

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, offer a dynamic view of this compound and its interactions with biological macromolecules. mdpi.com These techniques can predict the preferred conformations of the molecule, such as the orientation of the ethyl group, and simulate its behavior over time. For instance, molecular mechanics calculations and geometry optimization have been used to study the conformational flexibility of the ethyl group at the C-5 position of uridine. csic.es

MD simulations can be used to explore the functions and mechanisms of biomolecules at an atomic level. In the context of drug design, these simulations help in understanding the interactions between ligands like this compound derivatives and their target proteins, such as viral thymidine kinases. mdpi.com By simulating the binding process, researchers can gain insights into the forces and specific amino acid residues that govern the interaction, which is crucial for designing more potent and selective inhibitors. frontiersin.orgresearchgate.net

Mass Spectrometry and UV Spectroscopy for Compound Characterization and Purity Assessment

Mass spectrometry (MS) and ultraviolet (UV) spectroscopy are fundamental analytical techniques for the characterization and purity assessment of this compound and its synthesized derivatives.

Mass Spectrometry is used to determine the precise molecular weight of a compound, confirming its identity. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry are routinely used to characterize synthesized oligonucleotides containing this compound to ensure they have the correct mass. csic.es In more complex applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to identify proteins that have been co-purified with 5-EU-labeled RNA, a key step in interactome mapping studies. researchgate.netnih.gov

UV Spectroscopy is utilized to determine the concentration and assess the purity of nucleoside solutions. unchainedlabs.com Nucleic acids and their analogs have characteristic UV absorbance spectra, typically with a maximum absorbance around 260 nm. researchgate.net For 5-ethynyluridine, the maximum absorbance (λmax) is reported at 286 nm. jenabioscience.com The purity of a sample can be evaluated by examining the shape of the absorbance curve and by calculating absorbance ratios at different wavelengths (e.g., A260/A280) to detect protein contamination. researchgate.net UV spectroscopy is also used to monitor reactions and assess the purity of synthesized compounds. uga.edunist.gov

Interactive Table: Spectroscopic and Computational Analysis of this compound

| Technique | Information Provided | Application Example |

| NMR Spectroscopy | Solution-state 3D structure and conformation, such as glycosidic torsion angles. nih.gov | Determining the solution conformation of this compound analogs to understand enzyme binding. nih.gov |

| X-ray Crystallography | High-resolution solid-state 3D structure. nih.gov | Elucidating the precise atomic structure of modified nucleoside derivatives. acs.orgnih.gov |

| Molecular Modeling | Prediction of stable conformations and interaction energies. | Studying the conformational flexibility of the 5-ethyl group. csic.es |

| Molecular Dynamics | Simulating the dynamic behavior and interactions of the molecule over time. | Elucidating the binding mechanism of this compound derivatives to target enzymes. mdpi.com |

| Mass Spectrometry | Precise molecular weight determination and identification of associated molecules. csic.es | Confirming the identity of synthesized oligonucleotides and identifying proteins in RNA-protein complexes. researchgate.netcsic.es |

| UV Spectroscopy | Compound concentration and purity assessment. unchainedlabs.com | Quantifying this compound solutions and checking for contaminants. researchgate.netjenabioscience.com |

Cellular and Molecular Biology Techniques

This compound and its alkyne-containing analog, 5-ethynyluridine (5-EU), are integral to a range of modern cellular and molecular biology techniques designed to probe the lifecycle of RNA. These methods leverage the ability to specifically label and track newly synthesized RNA.

One of the primary applications is in the study of nascent RNA transcription and decay . By pulse-labeling cells with 5-EU, researchers can specifically capture RNA molecules that are actively being synthesized. biorxiv.orgresearchgate.net Following a chase period, the rate at which this labeled RNA disappears can be measured, providing a direct calculation of mRNA half-life for thousands of genes simultaneously. nih.govnih.gov This has been crucial in understanding how factors like the presence of other proteins can influence mRNA stability. nih.govnih.gov

The labeled RNA can be isolated and used in various downstream applications. For example, after capture, the RNA can serve as a template for cDNA synthesis, followed by quantitative real-time PCR (qRT-PCR) or high-throughput sequencing (a technique known as EU-seq). biorxiv.orgresearchgate.net This allows for a detailed analysis of the transcriptome, revealing changes in gene expression with high temporal resolution. thermofisher.com

Furthermore, the ability to isolate nascent RNA has been combined with immunoprecipitation techniques. RNA Immunoprecipitation (RIP) is a method used to identify RNAs that are associated with a specific RNA-binding protein (RBP). ptglab.comcreative-diagnostics.com When combined with 5-EU labeling (termed EU-RIP-seq), it allows for the study of RBP interactions specifically with newly synthesized transcripts. This provides insights into co-transcriptional processing and the assembly of ribonucleoprotein complexes. nih.gov

These techniques, powered by the incorporation of this compound analogs, have moved the field beyond steady-state measurements of total RNA, offering a dynamic view of the transcriptome and its regulation. thermofisher.com

Gene Suppression Experiments and Dual Luciferase Assays

This compound has been effectively incorporated into small interfering RNA (siRNA) duplexes to study and achieve gene suppression. The introduction of 5-eU into either the sense or guide strands of siRNA has been shown to result in RNA interference (RNAi) activity that is comparable to, and in some instances slightly better than, unmodified RNA duplexes. csic.es

Dual-luciferase reporter assays are a common method used to quantify the gene-silencing efficiency of these modified siRNAs. csic.espromega.ca This system uses two separate luciferase reporters, typically Firefly and Renilla, to normalize gene expression data. promega.ca In a typical experiment, one vector drives the expression of the target gene fused to Firefly luciferase, while a second vector constitutively expresses Renilla luciferase as an internal control. The ratio of Firefly to Renilla luciferase activity provides a normalized measure of the target gene's expression.

Research involving luciferase targets in SH-SY5Y cells has demonstrated that the ethyl group at the 5-position of uridine is generally well-tolerated within the RNAi machinery. csic.es However, a slight reduction in RNAi activity has been observed when a 5-eU residue is incorporated into the 3' overhangs of the siRNA. csic.escore.ac.uk

Table 1: Effect of this compound Substitution on siRNA Activity

| Modification Position | Observed RNAi Activity | Reference |

| Sense Strand | Comparable to or slightly better than unmodified siRNA | csic.es |

| Guide Strand | Comparable to or slightly better than unmodified siRNA | csic.es |

| 3' Overhangs | Slight decrease in activity | csic.escore.ac.uk |

Methodologies for Studying RNA Transcription Processes and Dynamics in Cellular Contexts

This compound, and its close analog 5-ethynyluridine (5-EU), are widely used for metabolic labeling of newly synthesized RNA. tocris.comnih.gov This technique allows researchers to track RNA transcription, transport, turnover, and localization within cells. biorxiv.org Once introduced to cells, 5-EU is incorporated into nascent RNA transcripts by RNA polymerases I, II, and III. biorxiv.org

The ethynyl group on 5-EU allows for a "click chemistry" reaction, a highly specific and efficient method to attach a fluorescent probe or a biotin tag to the labeled RNA. biorxiv.orgoup.com This enables the visualization and purification of newly transcribed RNA.

Key methodologies utilizing 5-EU include:

RNA Interactome Capture: Techniques like "capture of the newly transcribed RNA interactome using click chemistry" (RICK) use 5-ethynyluridine to label newly synthesized RNA. oup.comresearchgate.net Following labeling, the RNA and its associated proteins (the interactome) can be biotinylated via a click reaction and subsequently purified using streptavidin beads for mass spectrometry analysis. oup.com This allows for the identification of proteins that bind to nascent and non-polyadenylated RNAs. oup.comresearchgate.net

RNA Decay Assays: Metabolic labeling with 5-EU provides a powerful tool to measure RNA decay rates. nih.gov By pulse-labeling cells with 5-EU and then chasing with a transcriptional inhibitor, researchers can monitor the degradation of the labeled RNA population over time using techniques like quantitative PCR (qPCR) or RNA sequencing. nih.gov

Imaging RNA in Cells: Fluorescently tagging 5-EU-labeled RNA allows for the visualization of transcription sites and RNA localization within different cellular compartments. biorxiv.org This has been instrumental in studying the dynamics of RNA processing and transport.

Recent studies have also revealed that 5-EU can perturb nuclear RNA metabolism, leading to the nuclear accumulation of RNA binding proteins like TDP-43. biorxiv.org This finding highlights the importance of considering the potential cellular effects of the labeling reagent itself.

In Vitro and In Vivo Activity Assessments in Cell Lines and Animal Models